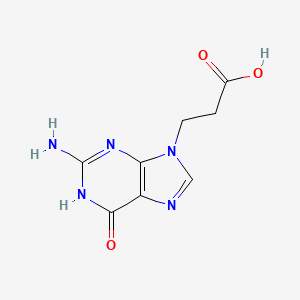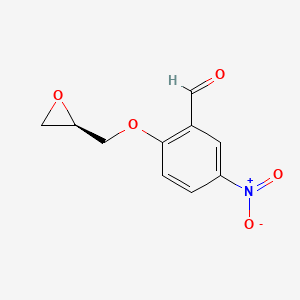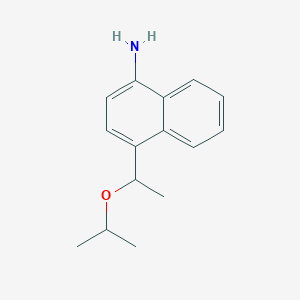
1-Amino-7-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol It is characterized by the presence of an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 1-Amino-7-(trifluoromethoxy)naphthalene typically involves the following steps:
Nitration: The naphthalene ring is nitrated to introduce a nitro group (-NO2) at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethanol (CF3OH) under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Amino-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-7-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-7-(trifluoromethoxy)naphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino group can form hydrogen bonds, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate biological pathways and lead to specific effects .
Comparaison Avec Des Composés Similaires
1-Amino-7-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
- 1-Amino-4-(trifluoromethoxy)naphthalene
- 1-Amino-7-methoxynaphthalene
- 1-Amino-7-(trifluoromethyl)naphthalene
These compounds share structural similarities but differ in the position or nature of the substituents. The unique combination of the amino and trifluoromethoxy groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
7-(trifluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6H,15H2 |
Clé InChI |
BCSXPWAGGVDVQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)






![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)


![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)
